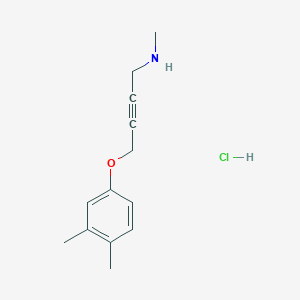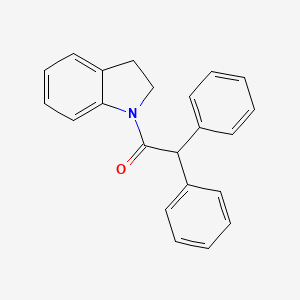
4-(3,4-dimethylphenoxy)-N-methylbut-2-yn-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-Dimethylphenoxy)-N-methylbut-2-yn-1-amine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenoxy group substituted with dimethyl groups, an alkyne, and an amine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethylphenoxy)-N-methylbut-2-yn-1-amine typically involves multiple steps, starting with the preparation of the phenoxy intermediate. One common method involves the reaction of 3,4-dimethylphenol with an appropriate alkylating agent to form the phenoxy derivative. This intermediate is then subjected to further reactions to introduce the alkyne and amine functionalities.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,4-Dimethylphenoxy)-N-methylbut-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
4-(3,4-Dimethylphenoxy)-N-methylbut-2-yn-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s interactions with biological systems are studied to understand its potential as a therapeutic agent.
Medicine: Research explores its potential use in drug development, particularly for its pharmacological properties.
Industry: It is utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 4-(3,4-dimethylphenoxy)-N-methylbut-2-yn-1-amine involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, while the alkyne and amine groups may participate in binding or catalytic processes. These interactions can modulate biological pathways, leading to various effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethylphenol: A precursor in the synthesis of the compound.
N-Methylbut-2-yn-1-amine: Shares the alkyne and amine functionalities.
Phenoxy derivatives: Compounds with similar phenoxy groups but different substituents.
Uniqueness
4-(3,4-Dimethylphenoxy)-N-methylbut-2-yn-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
4-(3,4-dimethylphenoxy)-N-methylbut-2-yn-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-11-6-7-13(10-12(11)2)15-9-5-4-8-14-3;/h6-7,10,14H,8-9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURKKKJXLOBRDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC#CCNC)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B6074060.png)


![N-(4-fluoro-2-methylphenyl)-3-[1-(3-phenoxypropanoyl)piperidin-3-yl]propanamide](/img/structure/B6074079.png)
![Ethyl 4-[(2,3-dimethylcyclohexyl)amino]piperidine-1-carboxylate](/img/structure/B6074087.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-6-phenylpyrimidin-4(3H)-one](/img/structure/B6074091.png)
![N~1~,N~1~-dimethyl-N~4~-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-1,4-piperidinedicarboxamide](/img/structure/B6074098.png)
![6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6074099.png)
![N-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-pyridinylmethyl)-2-piperidinecarboxamide](/img/structure/B6074102.png)
![Methyl 2-[(2-fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B6074113.png)

![N-[2-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide](/img/structure/B6074128.png)
![(2-fluorophenyl)-[5-hydroxy-3-(3-methoxyphenyl)-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone](/img/structure/B6074140.png)

